Iopamidol Impurity K Iopamidol Impurity K an impurity of Iopamidol
Brand Name: Vulcanchem
CAS No.: 1788899-70-6
VCID: VC0195405
InChI: InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1
SMILES: CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Molecular Formula: C17H23I2N3O8
Molecular Weight: 651.20

Iopamidol Impurity K

CAS No.: 1788899-70-6

Cat. No.: VC0195405

Molecular Formula: C17H23I2N3O8

Molecular Weight: 651.20

Purity: > 95%

* For research use only. Not for human or veterinary use.

Iopamidol Impurity K - 1788899-70-6

Specification

CAS No. 1788899-70-6
Molecular Formula C17H23I2N3O8
Molecular Weight 651.20
IUPAC Name 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide
Standard InChI InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1
SMILES CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Introduction

Chemical Identity and Structure

Iopamidol Impurity K is chemically defined as N,N'-Bis[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide. This compound is structurally related to the parent drug Iopamidol but differs notably in its iodine content and resulting properties . The chemical identity parameters of this compound are summarized in Table 1.

ParameterInformation
CAS Number1788899-70-6
Molecular FormulaC₁₇H₂₃I₂N₃O₈
Molecular Weight651.19 g/mol
UNII Code2TN3UM7MZT
Chemical Name (IUPAC)N,N'-Bis[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide
Synonyms(S)-N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide

The compound contains two iodine atoms, distinguishing it from the parent compound Iopamidol which contains three iodine atoms. This structural difference is significant as it alters the radiological properties and potentially the biological behavior of the molecule .

Physical and Chemical Properties

The physical and chemical properties of Iopamidol Impurity K have both practical and theoretical significance for pharmaceutical development and quality control processes. Table 2 summarizes the known and predicted physical-chemical properties based on the available research data.

PropertyValueMethod of Determination
Physical StateWhite to off-white powderObserved
Boiling Point798.8 ± 60.0 °CPredicted
Density2.044 ± 0.06 g/cm³Predicted
pKa11.81 ± 0.46Predicted
SolubilityFreely soluble in water, very slightly soluble in methanolSimilar to parent compound

The compound's high boiling point and density are typical of iodinated compounds, while its water solubility makes it suitable for analysis in aqueous systems similar to those used for Iopamidol . The relatively high predicted pKa suggests that the compound remains largely un-ionized at physiological pH, which has implications for its chromatographic behavior.

Relationship to Iopamidol and Structural Comparison

Iopamidol Impurity K is structurally related to Iopamidol (C₁₇H₂₂I₃N₃O₈), with the key difference being the presence of two iodine atoms instead of three. This structural difference results in a lower molecular weight (651.19 g/mol compared to 777.1 g/mol for Iopamidol) and potentially different pharmacokinetic properties .

The structural differences between Iopamidol and its Impurity K can be attributed to the manufacturing process, where incomplete iodination of the precursor molecule may occur. The European Pharmacopoeia identifies Iopamidol Impurity K as a significant process-related impurity that requires monitoring and control in pharmaceutical-grade Iopamidol .

Analytical Methods for Identification and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the methods of choice for the identification and quantification of Iopamidol Impurity K in pharmaceutical preparations. The European Pharmacopoeia describes a specific HPLC method for the analysis of related substances in Iopamidol, including Impurity K .

Chromatographic Analysis

Purification and Separation Methods

Research has demonstrated effective methods for the separation and purification of Iopamidol from its impurities, including Impurity K. Li and Chen (2018) developed a reversed-phase separation method using preparative high-performance liquid chromatography (prep-HPLC). Their research showed that optimum separation was achieved using a C18-1 column (250 mm × 4.6 mm, 10 μm) with a bonded amount of 13.7% .

The researchers found that column temperature significantly affected the resolution between Iopamidol and its impurities, with optimal separation occurring at 20-30°C. After purification using their optimized method, the chromatographic purity of Iopamidol was 98.97% with a recovery of 93.44% . These findings have important implications for pharmaceutical manufacturing and quality control processes aimed at reducing impurity levels, including Iopamidol Impurity K.

Regulatory Significance and Pharmacopoeial Status

Iopamidol Impurity K holds significant regulatory importance as a specified impurity in the European Pharmacopoeia monograph for Iopamidol. The European Pharmacopoeia identifies several impurities (labeled A through K) for Iopamidol, each with defined acceptance criteria .

As a specified impurity, manufacturers must demonstrate control of Iopamidol Impurity K within the established limits to comply with regulatory requirements. This control is typically demonstrated through validated analytical methods and batch release testing. The impurity is also relevant in stability studies, where its levels may be monitored over time to ensure the quality of the drug product throughout its shelf life .

SupplierCatalog NumberInventory Status
SynZealSZ-L060012In Stock
MolcanIPD11Available
PharmaffiliatesPA 09 33110Available
ClinivexRCLSTLI417Available

These reference standards find applications in various pharmaceutical development and quality control activities, including:

  • Analytical method development and validation

  • Quality control testing of Iopamidol

  • ANDA and DMF filing

  • Stability studies

  • Process validation and optimization

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